(R)-2,3-Diaminopropanoic acid
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, such as a line-angle formula, a ball-and-stick model, or a space-filling model.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the three-dimensional structure of the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity. It may also include computational studies to predict these properties.Scientific Research Applications
Biological Significance and Synthetic Approaches
(R)-2,3-Diaminopropanoic acid plays a crucial role in various scientific fields. It serves as a key structural fragment in biologically active compounds, contributing to their biological significance. This amino acid and its derivatives, such as esters and amides, have gained attention for their roles in organic chemistry and biochemistry. Their applications include being part of the environmentally safe production of hydrogen for fuel cells, acting as a selective carrier of CO2 through gel membranes, and even in food chemistry as an inhibitor of polyphenol oxidase and enhancer of Maillard browning (Viso et al., 2011).
Expedient Synthesis
The synthesis of racemic 2,3-diaminopropanoic acid derivatives has been achieved through conjugate addition of amines to dehydroalanine derivatives. This method enables differentiation of the two amine groups in substituted 2,3-diaminopropanoic acids and is suitable for incorporating substituted β-amino amino acid units within peptides (Choi & Harold, 1995).
Enantiomerically Pure Synthesis
The synthesis of enantiomerically pure 2,3-diamino acids has been achieved through chiral imidazolidin-2-ones. This approach allows for the production of both (R)- and (S)-2,3-diaminopropanoic acid, highlighting the compound's versatility in synthetic applications (Cardillo et al., 1991).
Quantitative Analysis in Food
(R)-2,3-Diaminopropanoic acid has been analyzed in food sources like grass pea (Lathyrus sativus) using methods like capillary zone electrophoresis. This quantification is important for understanding its concentration and impact on food safety and quality (Arentoft & Greirson, 1995).
Biosynthesis and Metabolic Pathways
The biosynthesis of L-2,3-diaminopropanoic acid has been studied in microbial metabolites. Understanding its biosynthetic pathways is crucial for potential applications in biotechnology and pharmacology (Baan et al., 1985).
Asymmetric Synthesis
The asymmetric synthesis of 2,3-diamino acids via Mannich reaction has been achieved with high yields and excellent enantiomeric excesses. This method is significant for producing 3-aryl-2,3-diaminopropanoic acids with precise stereochemical control (Zhang et al., 2008).
Safety And Hazards
This involves studying the compound’s toxicity, its potential for causing an allergic reaction, and its environmental impact. It may also include recommendations for safe handling and disposal of the compound.
Future Directions
This involves identifying areas where further research is needed. This could include the development of more efficient synthesis methods, the exploration of new reactions, or the investigation of new biological activities.
properties
IUPAC Name |
(2R)-2,3-diaminopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2/c4-1-2(5)3(6)7/h2H,1,4-5H2,(H,6,7)/t2-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PECYZEOJVXMISF-UWTATZPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348547 | |
Record name | (R)-2,3-Diaminopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2,3-Diaminopropanoic acid | |
CAS RN |
1915-96-4 | |
Record name | (R)-2,3-Diaminopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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